MTH1 Inhibition Potency
3-Isomangostin is the most potent MTH1 inhibitor identified among a screened library of natural xanthones. X-ray crystallographic screening identified α-mangostin as an initial MTH1 binder, but subsequent inhibition assays revealed that its cyclized derivative 3-isomangostin exhibited substantially enhanced potency with an IC50 of 0.052 μM [1]. The crystal structure of the MTH1-3-isomangostin complex confirmed a novel binding mode distinct from that of α-mangostin, with 3-isomangostin occupying a more extensive binding pocket and forming specific hydrogen bonds with Asp119 and Asp120 .
| Evidence Dimension | MTH1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.052 μM (52 nM) |
| Comparator Or Baseline | α-Mangostin: MTH1 binder with lower potency (exact IC50 not reported in this study but binding confirmed by crystallography) |
| Quantified Difference | 3-Isomangostin is a cyclized derivative with superior potency; identified as the most potent MTH1 inhibitor from the screen |
| Conditions | In vitro MTH1 enzymatic inhibition assay; X-ray crystallographic structural validation |
Why This Matters
For cancer research programs targeting MTH1, 3-isomangostin hydrate offers the highest reported potency among mangosteen-derived xanthones, enabling more sensitive detection of MTH1-dependent effects at lower compound concentrations.
- [1] Yokoyama T, et al. Discovery of a new class of MTH1 inhibitor by X-ray crystallographic screening. European Journal of Medicinal Chemistry. 2019; 166: 206-218. View Source
